D-(-)-4-Hydroxyphenyl-d4-glycine

Chiral resolution β-lactam antibiotics enzymatic synthesis

This deuterated D-(-)-4-hydroxyphenylglycine provides +4 Da mass shift while retaining pKa and LogP, ensuring co-elution and matrix effect compensation unmatched by non-deuterated analogs. Ideal for ANDA/NDA bioanalytical method validation, biocatalytic reaction monitoring, and environmental residue LC-MS/MS quantification.

Molecular Formula C8H9NO3
Molecular Weight 171.188
CAS No. 1217854-79-9
Cat. No. B572637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-4-Hydroxyphenyl-d4-glycine
CAS1217854-79-9
Molecular FormulaC8H9NO3
Molecular Weight171.188
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)O
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D
InChIKeyLJCWONGJFPCTTL-WANRPFKGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(-)-4-Hydroxyphenyl-d4-glycine (CAS 1217854-79-9): Deuterated Chiral Amino Acid for β-Lactam Antibiotic Quantification and Pharmaceutical Analysis


D-(-)-4-Hydroxyphenyl-d4-glycine (CAS 1217854-79-9) is a stable isotope-labeled derivative of D-4-hydroxyphenylglycine (D-HPG), featuring four deuterium atoms substituted on the aromatic ring . This compound belongs to the class of non-proteogenic aromatic D-amino acids and serves a dual function in pharmaceutical research: as a deuterated internal standard for quantitative LC-MS/MS analysis of β-lactam antibiotics and as a chiral building block for semisynthetic penicillin and cephalosporin production . The deuterium labeling pattern consists of 2,3,5,6-tetradeuterio substitution on the 4-hydroxyphenyl moiety, providing a nominal mass shift of +4 Da relative to the unlabeled parent compound (MW 171.19 vs. 167.16) .

Why Unlabeled D-4-Hydroxyphenylglycine Cannot Substitute for D-(-)-4-Hydroxyphenyl-d4-glycine in Quantitative Bioanalysis


In LC-MS/MS quantification, unlabeled D-4-hydroxyphenylglycine cannot serve as a reliable internal standard for its own detection due to identical mass and chromatographic behavior, which precludes independent spectral resolution . Structurally analogous internal standards (e.g., phenylglycine derivatives) exhibit differential extraction recovery, ionization efficiency, and chromatographic retention compared to the target analyte, introducing systematic bias in complex biological matrices [1]. The deuterium labeling in D-(-)-4-Hydroxyphenyl-d4-glycine provides a +4 Da mass shift while preserving near-identical physicochemical properties—including pKa, LogP, and protein binding—ensuring co-elution and matched matrix effect compensation that non-deuterated surrogates cannot achieve . Furthermore, the D-enantiomeric configuration is pharmacologically essential; the L-enantiomer of 4-hydroxyphenylglycine has divergent biological utility (as a sweetener precursor) and cannot substitute in β-lactam antibiotic synthesis or associated analytical workflows [2].

Quantitative Differentiation Evidence for D-(-)-4-Hydroxyphenyl-d4-glycine Versus Unlabeled Analogs and Alternative Internal Standards


Chiral Configuration: D-Enantiomer Requirement for β-Lactam Antibiotic Synthesis Versus L-Enantiomer Applications

The D-enantiomer of 4-hydroxyphenylglycine is an essential starting material for semisynthetic β-lactam antibiotics including amoxicillin, cefadroxil, and cephalexin, whereas the L-enantiomer is utilized for L-aspartyl-L-phenylglycine methyl ester (a sweetener precursor) [1]. Penicillin G acylase (PGA) catalyzes stereoselective acylation specifically of L-enantiomer methyl esters, enabling facile isolation of enantiomerically pure D-enantiomer for antibiotic production [2]. D-(-)-4-Hydroxyphenyl-d4-glycine retains this critical D-configuration, making it the only isotopically labeled internal standard suitable for quantifying D-4-hydroxyphenylglycine-derived antibiotic residues and metabolites in pharmaceutical analysis [3].

Chiral resolution β-lactam antibiotics enzymatic synthesis stereoselectivity

Mass Difference: Deuterium Labeling (+4 Da) Versus Unlabeled Compound for LC-MS/MS Internal Standard Performance

Stable isotope-labeled internal standards (SIL-IS) require a minimum mass difference of 3–4 Da from the target analyte to prevent spectral overlap and isotopic crosstalk in small molecule LC-MS/MS analysis (MW <1000) . D-(-)-4-Hydroxyphenyl-d4-glycine provides a +4 Da mass shift (MW 171.19 vs. 167.16 for unlabeled) via tetradeuterium substitution on the aromatic ring . This mass difference satisfies the minimum spectral separation requirement while maintaining near-identical chromatographic retention and ionization efficiency, a condition that structurally analogous internal standards (e.g., phenylglycine derivatives lacking the 4-hydroxy group) fail to meet due to altered LogP and pKa properties [1].

LC-MS/MS stable isotope labeling internal standard quantitative bioanalysis

β-Lactam Antibiotic Precursor Role: D-4-Hydroxyphenylglycine as Essential Building Block for Amoxicillin and Cefadroxil Synthesis

D-4-Hydroxyphenylglycine serves as the essential side-chain precursor for multiple clinically important β-lactam antibiotics. Amoxicillin is obtained by condensing 6-aminopenicillanic acid (6-APA) with activated D-(-)-4-hydroxyphenylglycine; cefadroxil and cephalexin are synthesized analogously using 7-aminodesacetoxycephalosporanic acid (7-ADCA) [1]. The deuterated derivative D-(-)-4-Hydroxyphenyl-d4-glycine is the corresponding isotope-labeled internal standard required for quantifying these antibiotics and their metabolites in pharmaceutical quality control, bioequivalence studies, and environmental monitoring . Unlike generic amino acid internal standards (e.g., labeled phenylalanine or tyrosine), this compound provides structural identity to the actual β-lactam side-chain moiety.

Semisynthetic antibiotics penicillin acylase amoxicillin cefadroxil cephalexin

Stable Isotope Internal Standard Calibration: Direct Quantification Without Daily Calibration Curves

Using a stable isotope-labeled internal standard such as D-(-)-4-Hydroxyphenyl-d4-glycine enables a simplified 'internal calibration' approach in LC-MS/MS bioanalysis, wherein quantification is calculated directly from the analyte/internal standard area ratio and a predetermined response factor without requiring a calibration curve in each analytical run [1]. Validation studies demonstrated that this method achieved comparable precision and accuracy to traditional calibration curve approaches over a concentration range of 0.010–30 μmol/L, provided that (1) the relative response is concentration-independent, (2) relative response is consistent between batches, and (3) unlabeled analyte is undetectable in the internal standard [1]. Non-deuterated structural analogs cannot support this workflow due to differential matrix effects.

Internal calibration LC-MS/MS isotope dilution method validation

Primary Research and Industrial Applications for D-(-)-4-Hydroxyphenyl-d4-glycine (CAS 1217854-79-9)


Quantitative LC-MS/MS Analysis of Amoxicillin and Cefadroxil in Pharmaceutical Quality Control

D-(-)-4-Hydroxyphenyl-d4-glycine serves as the deuterated internal standard for quantifying β-lactam antibiotics derived from D-4-hydroxyphenylglycine, including amoxicillin and cefadroxil, in finished pharmaceutical products and stability studies [1]. The compound's structural identity to the antibiotic side-chain precursor ensures matched extraction recovery and ionization efficiency in reversed-phase LC-MS/MS methods, compensating for matrix effects that would otherwise compromise accuracy [2].

Bioequivalence and Pharmacokinetic Studies of β-Lactam Antibiotics in Plasma and Urine

In regulated bioanalytical studies supporting ANDA/NDA submissions, D-(-)-4-Hydroxyphenyl-d4-glycine is added to plasma or urine samples prior to extraction as a stable isotope-labeled internal standard for amoxicillin and cefadroxil quantification [1]. The deuterium labeling enables differential MS detection while the compound tracks the analyte through protein precipitation, solid-phase extraction, and chromatographic separation, providing the precision required for FDA/EMA bioanalytical method validation guidelines [2].

Enzymatic Synthesis Optimization and Biocatalyst Screening for β-Lactam Production

During development and optimization of penicillin G acylase-catalyzed synthesis of semisynthetic β-lactams, D-(-)-4-Hydroxyphenyl-d4-glycine can be employed as an internal standard to quantify reaction yields and enantiomeric purity of D-4-hydroxyphenylglycine intermediates [1]. This application is particularly relevant for monitoring stereoselective resolutions of racemic mixtures and evaluating novel biocatalyst performance in organic solvent systems [2].

Environmental Monitoring of β-Lactam Antibiotic Residues in Water and Soil Matrices

For environmental fate studies and regulatory compliance monitoring of antibiotic residues, D-(-)-4-Hydroxyphenyl-d4-glycine serves as an isotope dilution internal standard for quantifying amoxicillin and cefadroxil in complex environmental matrices including surface water, groundwater, and soil extracts [1]. The deuterated standard corrects for matrix suppression effects common in environmental LC-MS/MS analysis, enabling detection at low ng/L concentrations required for ecological risk assessment [2].

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